Cas no 893737-04-7 (4'-(1,3-Dioxolan-2-yl)-[1,1'-biphenyl]-4-carbaldehyde)

4'-(1,3-Dioxolan-2-yl)-[1,1'-biphenyl]-4-carbaldehyde is a versatile organic compound with a unique dioxolan-2-yl substituent. Its biphenyl backbone offers enhanced stability and solubility in organic solvents. This compound is well-suited for applications in organic synthesis, particularly in the construction of complex molecules with desired structural features.
4'-(1,3-Dioxolan-2-yl)-[1,1'-biphenyl]-4-carbaldehyde structure
893737-04-7 structure
Product name:4'-(1,3-Dioxolan-2-yl)-[1,1'-biphenyl]-4-carbaldehyde
CAS No:893737-04-7
MF:C16H14O3
Molecular Weight:254.281
MDL:MFCD06802589
CID:3057032
PubChem ID:20100127

4'-(1,3-Dioxolan-2-yl)-[1,1'-biphenyl]-4-carbaldehyde 化学的及び物理的性質

名前と識別子

    • 4'-(1,3-Dioxolan-2-yl)-[1,1'-biphenyl]-4-carbaldehyde
    • 4'-(1,3-Dioxolan-2-yl)[1,1'-biphenyl]-4-carbaldehyde
    • AD-0750
    • MFCD06802589
    • 893737-04-7
    • AKOS004118811
    • 4-[4-(1,3-dioxolan-2-yl)phenyl]benzaldehyde
    • CS-0330500
    • MDL: MFCD06802589
    • インチ: InChI=1S/C16H14O3/c17-11-12-1-3-13(4-2-12)14-5-7-15(8-6-14)16-18-9-10-19-16/h1-8,11,16H,9-10H2
    • InChIKey: MHEHYWBDTJADSL-UHFFFAOYSA-N
    • SMILES: C1COC(O1)C2=CC=C(C=C2)C3=CC=C(C=C3)C=O

計算された属性

  • 精确分子量: 254.094294304g/mol
  • 同位素质量: 254.094294304g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 0
  • 氢键受体数量: 3
  • 重原子数量: 19
  • 回転可能化学結合数: 3
  • 複雑さ: 282
  • 共价键单元数量: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 确定化学键立构中心数量: 0
  • 不確定化学結合立体中心数: 0
  • XLogP3: 2.4
  • トポロジー分子極性表面積: 35.5Ų

じっけんとくせい

  • ゆうかいてん: 122-124°

4'-(1,3-Dioxolan-2-yl)-[1,1'-biphenyl]-4-carbaldehyde Security Information

  • HazardClass:IRRITANT

4'-(1,3-Dioxolan-2-yl)-[1,1'-biphenyl]-4-carbaldehyde Pricemore >>

Enterprise No. Product name Cas No. Purity 仕様 Price 更新日時 Inquiry
abcr
AB269046-500 mg
4'-(1,3-Dioxolan-2-yl)[1,1'-biphenyl]-4-carbaldehyde, 95%; .
893737-04-7 95%
500 mg
€315.00 2023-07-20
abcr
AB269046-1g
4'-(1,3-Dioxolan-2-yl)[1,1'-biphenyl]-4-carbaldehyde, 95%; .
893737-04-7 95%
1g
€478.80 2025-02-19
Ambeed
A314478-1g
4'-(1,3-Dioxolan-2-yl)-[1,1'-biphenyl]-4-carbaldehyde
893737-04-7 95+%
1g
$284.0 2024-04-16
A2B Chem LLC
AI85264-1g
4'-(1,3-Dioxolan-2-yl)-[1,1'-biphenyl]-4-carbaldehyde
893737-04-7 >95%
1g
$546.00 2023-12-29
Chemenu
CM309627-5g
4'-(1,3-Dioxolan-2-yl)-[1,1'-biphenyl]-4-carbaldehyde
893737-04-7 95%
5g
$843 2023-02-16
Chemenu
CM309627-5g
4'-(1,3-Dioxolan-2-yl)-[1,1'-biphenyl]-4-carbaldehyde
893737-04-7 95%
5g
$797 2021-06-09
Chemenu
CM309627-1g
4'-(1,3-Dioxolan-2-yl)-[1,1'-biphenyl]-4-carbaldehyde
893737-04-7 95%
1g
$301 2023-02-16
abcr
AB269046-500mg
4'-(1,3-Dioxolan-2-yl)[1,1'-biphenyl]-4-carbaldehyde, 95%; .
893737-04-7 95%
500mg
€315.00 2025-02-19
A2B Chem LLC
AI85264-5g
4'-(1,3-Dioxolan-2-yl)-[1,1'-biphenyl]-4-carbaldehyde
893737-04-7 >95%
5g
$1947.00 2023-12-29
Apollo Scientific
OR33485-500mg
4'-(1,3-Dioxolan-2-yl)-[1,1'-biphenyl]-4-carbaldehyde
893737-04-7 95%
500mg
£231.00 2025-02-20

4'-(1,3-Dioxolan-2-yl)-[1,1'-biphenyl]-4-carbaldehyde 関連文献

4'-(1,3-Dioxolan-2-yl)-[1,1'-biphenyl]-4-carbaldehydeに関する追加情報

Professional Introduction to Compound with CAS No. 893737-04-7 and Product Name: 4'-(1,3-Dioxolan-2-yl)-[1,1'-biphenyl]-4-carbaldehyde

The compound identified by the CAS number 893737-04-7 and the product name 4'-(1,3-Dioxolan-2-yl)-[1,1'-biphenyl]-4-carbaldehyde represents a significant advancement in the field of pharmaceutical chemistry. This molecule, characterized by its unique structural framework, has garnered attention due to its potential applications in medicinal chemistry and drug discovery. The presence of a biphenyl core coupled with a 1,3-dioxolan moiety introduces intriguing electronic and steric properties, making it a promising candidate for further exploration.

In recent years, the development of novel scaffolds has been a cornerstone in the quest for more effective therapeutic agents. The biphenyl moiety is well-documented for its role in enhancing binding affinity and selectivity in drug molecules. Its rigid planar structure provides a stable platform for interactions with biological targets, while the electron-rich nature of the aromatic rings allows for diverse functionalization. The integration of this motif into the 4'-(1,3-Dioxolan-2-yl)-[1,1'-biphenyl]-4-carbaldehyde structure suggests potential applications in targeting enzymes and receptors involved in critical biological pathways.

The 1,3-dioxolan ring, on the other hand, introduces oxygen atoms that can participate in hydrogen bonding and other forms of non-covalent interactions. This feature is particularly valuable in designing molecules that require precise positioning within active sites. The dioxolan ring's ability to adopt different conformations also adds to the structural versatility of the compound, enabling it to adapt to various binding environments. Such structural flexibility is often a key factor in achieving high efficacy and minimal off-target effects.

Recent studies have highlighted the importance of heterocyclic compounds in drug development. The combination of a biphenyl and a 1,3-dioxolan moiety in this compound aligns with emerging trends in medicinal chemistry. For instance, biphenyl derivatives have been extensively studied for their antimicrobial and anti-inflammatory properties. Meanwhile, dioxolan-based compounds have shown promise in modulating metabolic pathways and neurotransmitter systems. The synergistic effects of these two structural elements make 4'-(1,3-Dioxolan-2-yl)-[1,1'-biphenyl]-4-carbaldehyde a compelling candidate for further investigation.

The aldehyde functionality at the 4-position of the biphenyl ring provides an additional site for chemical modification. Aldehydes are versatile handles that can be used to form Schiff bases, imines, or other functional derivatives. These modifications can enhance solubility, improve pharmacokinetic profiles, or introduce specific biological activities. The strategic placement of this aldehyde group allows for targeted derivatization while maintaining the core structural integrity of the molecule.

In the context of current research trends, this compound intersects with several cutting-edge areas in pharmaceutical science. For example, the development of small-molecule inhibitors targeting protein-protein interactions (PPIs) has become increasingly important due to their role in numerous disease pathways. The rigid structure of the biphenyl moiety could facilitate optimal positioning within protein binding pockets involved in PPIs. Additionally, the hydrogen bonding potential introduced by the dioxolan ring could enhance interactions with polar residues on biological targets.

Another emerging field is the use of bioorthogonal chemistry to label and track biomolecules in vivo. The aldehyde group in 4'-(1,3-Dioxolan-2-yl)-[1,1'-biphenyl]-4-carbaldehyde could serve as a site for conjugation with bioorthogonal probes or fluorophores. This approach has revolutionized drug discovery by enabling real-time visualization of molecular interactions and drug delivery mechanisms. Such applications could provide invaluable insights into therapeutic mechanisms and optimize drug design strategies.

The synthesis of this compound also reflects advancements in synthetic methodologies aimed at improving efficiency and sustainability. Modern techniques such as transition-metal-catalyzed cross-coupling reactions have enabled the rapid construction of complex molecular frameworks. These methods often allow for modular assembly of target molecules from readily available building blocks. The synthesis of 4'-(1,3-Dioxolan-2-yl)-[1,1'-biphenyl]-4-carbaldehyde likely employs such strategies to achieve high yields and purity levels suitable for preclinical studies.

Evaluation of this compound's biological activity will be crucial in determining its therapeutic potential. Preliminary studies might focus on assessing its interaction with relevant enzymes or receptors using computational modeling or experimental assays. The biphenyl core's ability to engage with aromatic residues in binding pockets could make it effective against targets such as kinases or G protein-coupled receptors (GPCRs). Meanwhile, the dioxolan ring's hydrogen bonding capabilities could enhance interactions with polar residues or water molecules within active sites.

The pharmacokinetic properties of 4'-(1,3-Dioxolan-2-yl)-[1,1'-biphenyl]-4-carbaldehyde will also be critical factors in its development as a drug candidate. Parameters such as solubility, metabolic stability, and distribution will influence its absorption, distribution, metabolism, excretion (ADME), and toxicity (ADMET) profiles. Optimizing these properties through structural modifications will be essential for achieving desirable pharmacokinetic outcomes.

In conclusion,4'-(1,3-Dioxolan-2-yl)-[1, 1'-biphenyl]-4-carbaldehyde, identified by CAS No. 893737-04-7, represents a promising lead compound with significant potential in pharmaceutical research。 Its unique structural features, including a biphenyl core and a 13-dioxa n ring, offer versatility for targeting diverse biological pathways。 The aldehyde functionality further enhances its synthetic utility, enabling diverse derivatization strategies。 As research continues to uncover new applications, this compound is poised to contribute to advancements across multiple facets of medicinal chemistry。

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